ACT-660602

CXCR3 GPCR Antagonist

ACT-660602 is a high-purity, orally active CXCR3 antagonist. It exhibits potent inhibition of T-cell migration and shows significant in vivo efficacy in models of lung inflammation. With a high selectivity over hERG channels, it provides reliable data in both in vitro and in vivo studies. This compound is ideal for research into autoimmune diseases and inflammation, offering a well-characterized chemical probe for advanced discovery programs.

Molecular Formula C20H20F6N8OS
Molecular Weight 534.5 g/mol
Cat. No. B10830965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACT-660602
Molecular FormulaC20H20F6N8OS
Molecular Weight534.5 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C(=O)CN2C(=NC(=N2)C)C)C3=C(N=C(S3)C(F)(F)F)C4=CN=C(N=C4)C(F)(F)F
InChIInChI=1S/C20H20F6N8OS/c1-10-8-32(4-5-33(10)14(35)9-34-12(3)29-11(2)31-34)16-15(30-18(36-16)20(24,25)26)13-6-27-17(28-7-13)19(21,22)23/h6-7,10H,4-5,8-9H2,1-3H3/t10-/m1/s1
InChIKeyJENUMEXEVAAAJX-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ACT-660602 (1646267-59-5): Potent, Selective Oral CXCR3 Antagonist for Autoimmune Disease Research


The compound 2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]ethanone (CAS: 1646267-59-5), also known as ACT-660602, is a potent, orally active, and selective antagonist of the chemokine receptor CXCR3 [1]. Developed by Idorsia Pharmaceuticals Ltd. as part of a lead optimization program from a high-throughput screening hit, ACT-660602 demonstrates high biological potency in inhibiting T-cell migration, with improvements in metabolic stability and reduced hERG liability relative to earlier leads [2]. The compound has been evaluated in an LPS-induced lung inflammation mouse model, where it significantly reduced recruitment of CXCR3+ CD8+ T cells [2].

Why ACT-660602 Is Not Simply Interchangeable with Other CXCR3 Antagonists


Substituting ACT-660602 with a generic CXCR3 antagonist fails to account for the compound's unique pharmacodynamic and pharmacokinetic profile, which directly impacts experimental reproducibility and translational relevance. CXCR3 antagonists exhibit wide variability in potency, selectivity, and metabolic stability, with reported IC50 values spanning from 0.4 nM (SCH 546738) to over 200 nM for other scaffolds [1]. Furthermore, the metabolic pathway and hERG liability profile can drastically alter in vivo exposure and cardiac safety margins, as evidenced by the development discontinuation of earlier analogs due to unfavorable PK or hERG inhibition [2]. The quantitative evidence below delineates the specific differentiators that make ACT-660602 the preferred selection for certain research applications, while highlighting limitations that may necessitate alternative comparators.

Quantitative Differentiators of ACT-660602 vs. Closest CXCR3 Antagonist Comparators


Potency in Functional FLIPR Assay: ACT-660602 vs. SCH 546738 vs. AMG 487

In a FLIPR calcium mobilization assay using CHO-K1 cells expressing recombinant human CXCR3 with CXCL10 as agonist, ACT-660602 exhibited an IC50 of 2.7 nM (pIC50 8.57) [1]. This functional potency is substantially lower (i.e., more potent) than AMG 487 (IC50 8.0-8.2 nM in binding assays) [2], and approaches that of SCH 546738 (Ki 0.4 nM, functional IC50 0.8-2.2 nM) [3]. The direct head-to-head comparison within the same assay format is limited; however, cross-study comparison under similar functional conditions positions ACT-660602 among the more potent CXCR3 antagonists, offering a balance between high affinity and improved metabolic stability not achieved by SCH 546738.

CXCR3 GPCR Antagonist Potency

Metabolic Stability and hERG Liability: ACT-660602 vs. Earlier Lead Series

A key differentiator for ACT-660602 is its improved metabolic stability and reduced hERG inhibition relative to earlier camphor sulfonamide leads. While predecessor compounds suffered from low solubility, short half-life, and low bioavailability [1], ACT-660602 exhibits improved metabolic stability and low hERG inhibition (IC50 = 18 µM) [2]. This hERG IC50 represents a >6,600-fold selectivity window over the CXCR3 functional IC50 (2.7 nM), significantly mitigating cardiac safety concerns that plagued earlier series [3]. However, it is primarily metabolized by CYP2D6 (polymorphic), leading to variable plasma exposure, which ultimately halted its development [1].

Metabolic Stability hERG Drug Safety Lead Optimization

In Vivo Efficacy in LPS-Induced Lung Inflammation Model

In an LPS-induced lung inflammation model in mice, oral administration of ACT-660602 at 30 mg/kg led to a significant reduction in the recruitment of CXCR3+ CD8+ T cells in the bronchoalveolar lavage (BAL) compartment [1]. This in vivo efficacy demonstrates target engagement and functional antagonism in a disease-relevant model. While other CXCR3 antagonists like SCH 546738 have also shown efficacy in rodent models of autoimmune disease [2], the specific quantification of T cell subset reduction provides a benchmark for ACT-660602's in vivo pharmacodynamic activity. Note that the compound's development was later halted due to variable plasma exposure from CYP2D6 metabolism, not lack of efficacy [3].

In Vivo Lung Inflammation Efficacy CXCR3

Comparative Solubility: ACT-660602 Demonstrates Favorable Aqueous and DMSO Solubility

Solubility is a critical practical consideration for procurement. ACT-660602 exhibits solubility of 10 mM in DMSO , and aqueous solubility >100 µM at pH 7.4 . In contrast, many earlier CXCR3 antagonists, such as the camphor sulfonamide derivatives, suffered from low aqueous solubility [1]. The improved solubility profile of ACT-660602 facilitates in vitro assay preparation and reduces the need for aggressive solubilization techniques, thereby minimizing potential artifacts in cell-based assays.

Solubility Formulation DMSO

Optimal Research Applications for ACT-660602 Based on Quantified Differentiation


In Vivo Proof-of-Concept Studies of CXCR3-Mediated Autoimmune Inflammation

ACT-660602 is ideally suited for acute and sub-chronic in vivo studies in rodent models of lung inflammation or autoimmune disease where target engagement of CXCR3 on CD8+ T cells is a primary endpoint. The compound's oral bioavailability, high functional potency (IC50 2.7 nM), and demonstrated efficacy at 30 mg/kg in the LPS lung inflammation model [1] make it a robust chemical probe. Researchers should be aware of its CYP2D6-dependent metabolism, which can lead to variable plasma exposure [2].

In Vitro Functional Assays Requiring High Potency and Minimal Off-Target Cardiac Liability

For cell-based assays (e.g., T-cell migration, calcium flux) where a potent and selective CXCR3 antagonist is required without confounding hERG channel inhibition, ACT-660602 is the preferred choice over earlier leads. Its hERG IC50 of 18 µM provides a >6,600-fold selectivity window [1], ensuring that observed effects on immune cell function are not confounded by off-target cardiac channel activity.

SAR Studies Exploring the Benzimidazole-Piperazine-Thiazole Scaffold

ACT-660602 serves as a benchmark compound for structure-activity relationship (SAR) investigations focused on the benzimidazole-derived piperazine-thiazole scaffold. Its improved metabolic stability and low hERG inhibition relative to earlier camphor sulfonamide leads [1] provide a baseline for evaluating modifications aimed at further enhancing PK properties while maintaining high CXCR3 antagonism.

Comparative Pharmacology Studies with Clinical CXCR3 Antagonists (e.g., ACT-777991)

ACT-660602 can be used in head-to-head comparative studies with related Idorsia compounds like ACT-777991 (a clinical-phase CXCR3 antagonist) to dissect differential PK/PD relationships or species-specific activity. Such comparisons are valuable for understanding scaffold-specific liabilities and for benchmarking new chemical entities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ACT-660602

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.